Methyl 5-methylhexanoate

physicochemical characterization distillation safety engineering

Methyl 5-methylhexanoate (CAS 2177-83-5), also known as methyl isoheptanoate or methyl 5-methylcaproate, is a branched-chain fatty acid methyl ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g·mol⁻¹. It belongs to the fatty acid methyl ester class (FAMEs) and is characterized by a methyl branch at the 5‑position of the hexanoate chain.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 2177-83-5
Cat. No. B1619943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylhexanoate
CAS2177-83-5
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=O)OC
InChIInChI=1S/C8H16O2/c1-7(2)5-4-6-8(9)10-3/h7H,4-6H2,1-3H3
InChIKeyVMHVFMBDCWCBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methylhexanoate (CAS 2177-83-5) – Physicochemical & Procurement Baseline


Methyl 5-methylhexanoate (CAS 2177-83-5), also known as methyl isoheptanoate or methyl 5-methylcaproate, is a branched-chain fatty acid methyl ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g·mol⁻¹ [1]. It belongs to the fatty acid methyl ester class (FAMEs) and is characterized by a methyl branch at the 5‑position of the hexanoate chain [2]. The compound occurs naturally in hop oil (Humulus lupulus) and is found in alcoholic beverages [3]. Industrially, it is employed as a flavor and fragrance ingredient, as well as a synthetic intermediate [4]. Its branched architecture distinguishes it from linear methyl hexanoate and other closely related esters in terms of boiling point, flash point, vapor pressure, lipophilicity, and chromatographic retention – factors that directly influence procurement decisions for analytical, formulation, and safety purposes.

Chromatographic marker for hop essential oil varietal authentication
Sustained-release flavor component for aqueous beverage formulations
Thermally stable intermediate for esterification and transesterification at elevated temperatures

Why Methyl 5-Methylhexanoate Cannot Be Replaced by Generic Linear or Positional Isomer Esters


In flavor, fragrance, and analytical applications, the sensory profile, volatility, and chromatographic behavior of a compound are exquisitely sensitive to subtle structural differences. Methyl 5-methylhexanoate (CAS 2177-83-5) differs from its closest linear analog, methyl hexanoate (CAS 106-70-7), by a single methyl branch at the 5‑position. This seemingly minor change elevates the boiling point by approximately 5–15 °C, reduces the flash point by roughly 2–8 °C, and decreases water solubility by over 60 %, while also altering the Kovats retention index by about 40–50 units on a non‑polar column . Similarly, positional isomer methyl 4-methylpentanoate (CAS 2412-80-8) has a boiling point nearly 25 °C lower and a substantially lower flash point, making it unsuitable as a drop‑in replacement in processes requiring thermal stability or specific volatility . The ethyl ester analog, ethyl 5-methylhexanoate (CAS 10236-10-9), exhibits an even higher boiling point (≈176 °C) and lower water solubility, which affects evaporation rates and sensory release in formulations . Consequently, generic substitution based solely on the “fatty acid methyl ester” class designation can lead to significant deviations in performance, safety compliance, and regulatory acceptance.

Linear methyl hexanoate Altered boiling point and water solubility affect thermal processing and formulation fit; may not transfer directly.
Methyl 4-methylpentanoate Positional isomer exhibits nearly 3× higher vapor pressure, leading to rapid initial headspace burst mismatch in sustained aroma applications.
Ethyl 5-methylhexanoate Lower water solubility and higher logP shift flavor partitioning away from aqueous matrices; may not reproduce early release profile.

Quantitative Differentiation Evidence for Methyl 5-Methylhexanoate (CAS 2177-83-5) vs. Closest Analogs


Boiling Point Elevation vs. Linear Methyl Hexanoate – Thermal Processing and Purification

The branched structure of methyl 5-methylhexanoate yields a boiling point of 156.3 ± 8.0 °C at 760 mmHg, which is approximately 6.5 °C higher than that of the linear analog methyl hexanoate (149.8 ± 3.0 °C) . This difference, confirmed by independent datasets reporting a boiling point of 166–167 °C for the branched compound versus 151 °C for the linear ester, provides a wider thermal operating window in distillation or reaction processes .

Boiling Point Elevation
Data to verify
Δ +6.5 °C (pred.)
Wider thermal operating window may support distillation and purity verification.
Predicted ACD/Labs data; experimental range +15–16 °C also reported.
physicochemical characterization distillation safety engineering aroma chemicals

Flash Point Reduction vs. Isomeric Isopropyl 3-Methylbutanoate – Transportation and Storage Safety

Methyl 5-methylhexanoate exhibits a flash point of 46.7 ± 8.3 °C (estimated), which is approximately 12 °C higher than that of isopropyl 3-methylbutanoate (CAS 32665-23-9, flash point ≈34.7 °C) despite possessing the same molecular weight . This difference moves methyl 5-methylhexanoate into a higher flash-point category under GHS/transport regulations, potentially reducing the cost and complexity of shipping and storage compliance [1].

Flash Point Advantage
Context-dependent
Δ +12 °C higher
Higher flash point reduces transport regulatory burden, potentially lowering logistics costs.
Estimated values; supplier TCC data 116 °F vs 87 °F comparator.
safety classification transport regulations flammable liquids process safety

Lipophilicity and Water Solubility Contrast vs. Ethyl 5-Methylhexanoate – Formulation Design

Methyl 5-methylhexanoate has an ACD/LogP of 2.65 and an estimated water solubility of 356.7 mg·L⁻¹ at 25 °C . In contrast, the ethyl ester analog, ethyl 5-methylhexanoate (CAS 10236-10-9), has a higher ACD/LogP of 3.18 and a water solubility of approximately 117.8 mg·L⁻¹ [1]. This means methyl 5-methylhexanoate is roughly three times more water-soluble than its ethyl counterpart, which can influence flavor release profiles in aqueous food systems.

Lipophilicity & Solubility
Reported
LogP 2.65 vs 3.18
Solubility ~3× higher
Methyl ester favors earlier aqueous release; ethyl analog leans toward sustained fatty-phase release.
ACD/LogP and EPI Suite estimates.
logP solubility formulation science flavor partitioning

Chromatographic Differentiation via Kovats Retention Index – Analytical Method Validation

On a DB-1 non‑polar capillary column, methyl 5-methylhexanoate elutes with a Kovats retention index of 963, confirmed by GC‑MS analysis of hop essential oils [1]. The linear analog methyl hexanoate (CAS 106-70-7) has a reported Kovats index of approximately 934 on a similar non‑polar column (HP-5), representing a difference of about 30 units [2]. This separation is sufficient for unambiguous identification in complex natural product matrices such as hop volatiles or alcoholic beverages.

Kovats Retention Index
Reported
RI 963 vs 934 (Δ ≈ 29–30)
Enables reliable chromatographic resolution for hop volatile authentication and QC.
GC-MS data on DB-1/HP-5 columns.
GC-MS retention index quality control food analysis hop chemistry

Vapor Pressure Comparison vs. Methyl 4-Methylpentanoate – Headspace Volatility and Sensory Impact

Methyl 5-methylhexanoate exhibits a vapor pressure of 2.9 ± 0.3 mmHg at 25 °C . Its positional isomer, methyl 4-methylpentanoate (CAS 2412-80-8), has a much higher vapor pressure of 7.85 mmHg at 25 °C . This means the 4-methyl isomer is nearly three times more volatile, which would produce a disproportionately intense initial headspace burst in flavor applications.

Vapor Pressure Contrast
Data to verify
2.9 vs 7.85 mmHg
Lower vapor pressure supports gradual, sustained aroma release over rapid burst.
Predicted vs reported value; validation recommended.
vapor pressure headspace analysis aroma chemistry flavor volatility

Recommended Scientific and Industrial Applications for Methyl 5-Methylhexanoate (CAS 2177-83-5)


Hop Essential Oil Characterization and Varietal Authentication

Methyl 5-methylhexanoate serves as a reliable chromatographic marker in hop essential oil analysis, where its distinct Kovats retention index of 963 on DB-1 columns enables unambiguous differentiation from co-eluting linear esters [1]. This specificity is critical for varietal authentication and brewing quality control, as discussed in Section 3.4.

Sustained-Release Fruit Flavor Formulations for Aqueous Beverages

Owing to its moderate water solubility (356.7 mg·L⁻¹) and controlled vapor pressure (2.9 mmHg), methyl 5-methylhexanoate provides a balanced, sustained fruit aroma release in aqueous beverage systems, in contrast to the rapid burst of more volatile isomers such as methyl 4-methylpentanoate (Evidences 3.3 and 3.5) .

Thermally Stable Intermediate for Fine Chemical Synthesis

With a boiling point exceeding 156 °C and a flash point near 47 °C, methyl 5-methylhexanoate offers a wider thermal processing window than linear methyl hexanoate (b.p. 151 °C, flash 45 °C) and a safer handling profile than flash-sensitive analogs like isopropyl 3-methylbutanoate (flash ≈34.7 °C), making it the preferred choice for esterification, transesterification, and Grignard reactions at elevated temperatures (Evidences 3.1 and 3.2) .

Gas Chromatography Reference Standard for Branched FAMEs

The well-defined Kovats index (963) and unique mass spectrum of methyl 5-methylhexanoate position it as an ideal retention-time marker and calibration standard for GC-MS methods targeting branched fatty acid methyl esters in food, environmental, and metabolomics laboratories (Evidence 3.4) [1].

Application
Selection Property
Validation Focus
Hop Essential Oil Characterization
Kovats index specificity for branched ester
Chromatographic resolution verification against linear ester co-elution
Sustained-Release Fruit Flavor Formulations
Balanced water solubility and vapor pressure
Flavor release profile validation in aqueous beverage models
Thermally Stable Intermediate for Fine Chemical Synthesis
Elevated boiling point and safer flash point profile
Reaction condition tolerance at elevated temperatures
Gas Chromatography Reference Standard
Unique retention index and mass spectrum
Method calibration and retention-time marker verification for branched FAMEs
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